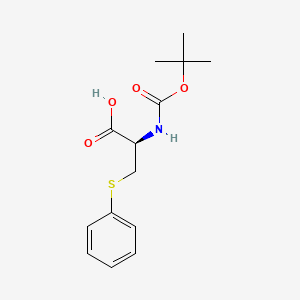

Boc-(S)-苯基-L-Cys

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-(S)-phenyl-L-Cys is a compound that is widely used in scientific research for its various biochemical and physiological effects. The compound is a derivative of cysteine, an amino acid that is essential for the synthesis of proteins in the body. Boc-(S)-phenyl-L-Cys is a versatile compound that has been used in a range of applications, including drug development, protein engineering, and chemical biology. In

科学研究应用

苯丙氨酸上的天然化学连接

天然化学连接等合成技术利用 Boc-(S)-苯基-L-Cys 衍生物来创建肽。例如,合成赤罗-N-Boc-β-巯基-l-苯丙氨酸用于苯丙氨酸的天然化学连接,这对于肽链延伸和修饰至关重要。该方法有助于合成复杂的肽,例如 LYRAMFRANK 的创建,该过程展示了与反应性侧链的相容性以及在甘氨酸之外连接的能力 (Crich & Banerjee,2007)。

半胱氨酸硫醇功能的保护和激活

Boc-Cys 衍生物用于保护和激活半胱氨酸中的硫醇功能,这是肽合成中的一个关键步骤。例如,3-硝基-2-吡啶亚磺酰基 (Npys) 基团已用于此目的,表现出易于去除和耐酸性,从而促进与游离硫醇的选择性反应以形成二硫键 (松枝等人,1981)。

L-半胱氨酸的电化学检测

Boc-(S)-苯基-L-Cys 衍生物还用于开发传感器,例如用于 L-半胱氨酸的电化学检测。例如,硼掺杂金刚石电极已用于检查 L-半胱氨酸氧化,展示了创建对生物硫醇敏感检测方法的潜力,这些生物硫醇在各种生理过程中很重要 (Spǎtaru 等人,2001)。

用于生物硫醇检测的荧光开启探针

另一个应用是开发用于生物硫醇检测的荧光探针。由涉及 Boc-(S)-苯基-L-Cys 衍生物的反应合成的基于 BODIPY 的荧光探针,展示了对半胱氨酸和高半胱氨酸的选择性检测,而不是谷胱甘肽,表明该化合物在生物成像和传感应用中的潜力 (Wang 等人,2018)。

二硫键桥接肽的合成

Boc-(S)-苯基-L-Cys 及其衍生物促进了肽中二硫键的形成,这是肽合成的一个关键方面,影响肽的结构和功能。使用 Npys 等保护基团,研究人员已成功合成了具有不对称二硫键的肽,为肽治疗剂和生化工具的进步做出了贡献 (Bernatowicz 等人,2009)。

作用机制

Target of Action

Boc-(S)-phenyl-L-Cys, also known as Boc-(S)-phenyl-D-Cys, is a Boc-protected amino acid . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines can accommodate two such groups, making them unique .

Mode of Action

The compound interacts with its targets through a process known as Boc-protection . This process was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc-protection is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The Boc-protection process affects the glycerophospholipid metabolism and protein-based catabolism pathways . The formation of Boc-protected amines and amino acids leads to the production of trigger molecules capable of inducing signaling, effector molecules, and transcription factors .

Pharmacokinetics (ADME Properties)

Boc sciences provides services for adme characterization, including in vitro and in vivo assays to assess the adme properties of potential drug candidates .

Result of Action

The molecular effects of Boc-(S)-phenyl-L-Cys involve the production of signaling, effector molecules, and transcription factors . At the cellular level, these molecules and factors are responsible for cellular effects, such as cell proliferation, migration, differentiation, and apoptosis .

Action Environment

The action, efficacy, and stability of Boc-(S)-phenyl-L-Cys can be influenced by various environmental factors. It’s worth noting that environmental policies, regulatory and market environment factors can result in more severe challenges faced by traditional industries with high emissions .

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEVTCWKECBMJF-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)

![2-amino-4-(4-chlorophenyl)-7-methyl-3-(phenylsulfonyl)-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B2904963.png)

![Tert-butyl (3aR,6aS)-2-(6-chloropyrazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2904965.png)

![N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2904973.png)